molecular formula C15H20N4O3S B2962386 1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide CAS No. 1396558-69-2

1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide

Cat. No. B2962386
CAS RN: 1396558-69-2
M. Wt: 336.41
InChI Key: MXOBVQLWLGXGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-a]pyrimidine ring . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazolo[1,5-a]pyrimidines can undergo a variety of reactions due to the presence of reactive sites on the ring structure .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on heterocyclic compounds based on pyrazole and pyridine frameworks, such as the synthesis of new heterocycles with antimicrobial properties, is a significant area of study. For example, the treatment of amino pyrazole with various reagents led to the creation of compounds with potential antimicrobial activity (El‐Emary, Al-muaikel, & Moustafa, 2002). These methodologies could be applicable to the synthesis and application of "1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide" in creating new antimicrobial agents.

Molecular Interactions and Receptor Antagonism

The study of molecular interactions and receptor antagonism of pyrazole derivatives provides insights into their potential pharmaceutical applications. For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor, with detailed conformational and pharmacophore models developed to understand its binding interactions (Shim et al., 2002). This research highlights the potential of pyrazole derivatives in targeting specific receptors, which could extend to the applications of "this compound" in drug discovery and development.

Anticancer Activity

The design, synthesis, and evaluation of anticancer properties of novel carboxamides and sulfonamides derived from pyrazolo[1,5-a]pyrimidine derivatives signify another research application. Some synthesized compounds exhibited promising anticancer activity against specific cell lines, suggesting the utility of this chemical framework in developing anticancer agents (Ajeesh Kumar et al., 2016). This indicates that "this compound" might have potential applications in cancer research.

Mechanism of Action

Target of Action

The primary target of 1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging , making the activation of NAMPT an attractive therapeutic target for the treatment of a diverse array of diseases .

Mode of Action

This compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+ . This compound also shows attenuated CYP direct inhibition (DI) towards multiple CYP isoforms .

Biochemical Pathways

The activation of NAMPT by this compound affects the NAD+ salvage pathway . This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for various biological processes including metabolism and aging .

Pharmacokinetics

It is noted that the compound’s cyp direct inhibition was identified as an issue of concern, and was resolved through modulation of lipophilicity . This suggests that the compound’s lipophilicity may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and thus its bioavailability.

Result of Action

The activation of NAMPT by this compound leads to an increase in the production of NAD+ . As NAD+ is involved in many biological processes, this increase can have various molecular and cellular effects depending on the specific context.

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activity and potential applications in medicine, given the known biological activity of pyrazolo[1,5-a]pyrimidines .

properties

IUPAC Name

1-methylsulfonyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-23(21,22)18-8-5-12(6-9-18)15(20)16-10-13-11-17-19-7-3-2-4-14(13)19/h2-4,7,11-12H,5-6,8-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOBVQLWLGXGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.